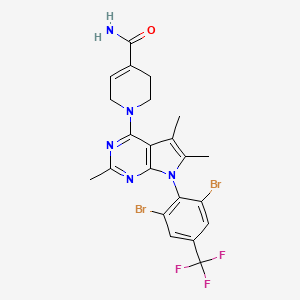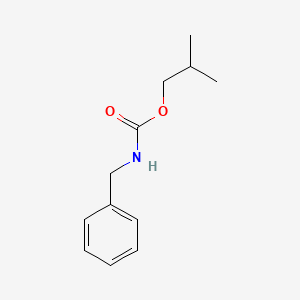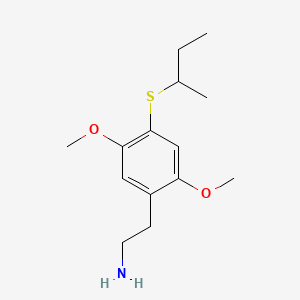
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrolo(2,3-d)pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dibromo and trifluoromethyl groups: These groups are usually introduced via halogenation and trifluoromethylation reactions.
Attachment of the pyridinecarboxamide moiety: This step involves coupling reactions, often using reagents like coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxamide derivatives: Other derivatives of 4-Pyridinecarboxamide with different substituents may have similar properties and applications.
Pyrrolo(2,3-d)pyrimidine compounds: Compounds with the pyrrolo(2,3-d)pyrimidine core structure but different functional groups can be compared for their chemical and biological activities.
Uniqueness
The uniqueness of 4-Pyridinecarboxamide, 1-(7-(2,6-dibromo-4-(trifluoromethyl)phenyl)-2,5,6-trimethyl-7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1,2,3,6-tetrahydro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
291538-79-9 |
|---|---|
Molecular Formula |
C22H20Br2F3N5O |
Molecular Weight |
587.2 g/mol |
IUPAC Name |
1-[7-[2,6-dibromo-4-(trifluoromethyl)phenyl]-2,5,6-trimethylpyrrolo[2,3-d]pyrimidin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide |
InChI |
InChI=1S/C22H20Br2F3N5O/c1-10-11(2)32(18-15(23)8-14(9-16(18)24)22(25,26)27)21-17(10)20(29-12(3)30-21)31-6-4-13(5-7-31)19(28)33/h4,8-9H,5-7H2,1-3H3,(H2,28,33) |
InChI Key |
FHHYKIFHIAVVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC(=N2)C)N3CCC(=CC3)C(=O)N)C4=C(C=C(C=C4Br)C(F)(F)F)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















